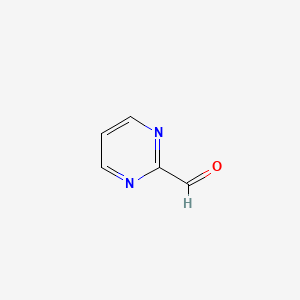![molecular formula C12H17N3O B1338405 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone CAS No. 206879-65-4](/img/structure/B1338405.png)
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
Overview
Description
“1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone” is a chemical compound with the CAS Number: 206879-65-4 . Its IUPAC name is 3-(4-acetyl-1-piperazinyl)aniline . The compound has a molecular weight of 219.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in form .Scientific Research Applications
Antiviral Research
Al-Masoudi et al. (2007) synthesized derivatives of 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone for the development of new non-nucleoside reverse transcriptase inhibitors, assessing their anti-HIV activity in MT-4 cells. Their work highlights the compound's role in antiviral research, aiming to combat HIV through novel therapeutic agents (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antipsychotic Potential
Bhosale et al. (2014) explored the antipsychotic potential of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives. Their pharmacological evaluation revealed significant anti-dopaminergic and anti-serotonergic activities, indicating the compound's utility in developing antipsychotic medications (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antifungal and Metal Complex Studies
Raj and Patel (2015) synthesized metal complexes with a derivative of this compound, demonstrating enhanced antifungal activity compared to the ligand alone. This research showcases the compound's utility in creating more effective antifungal agents through metal complexation (Raj & Patel, 2015).
Anticancer Research
Yurttaş et al. (2014) conducted a study on 1,2,4-triazine derivatives bearing a piperazine amide moiety, including 1-[4-(5,6-Bis(4-substituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone, for their anticancer activities. Their evaluation on breast cancer cells highlighted promising antiproliferative agents, suggesting the compound's relevance in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Characterization
Nematollahi and Amani (2011) developed a novel electrochemical synthesis method for new phenylpiperazine derivatives, showcasing an environmentally friendly approach to synthesizing compounds related to this compound with potential for various biological applications (Nematollahi & Amani, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of piperazine, a class of compounds known to interact with a variety of targets, including neurotransmitter receptors
Mode of Action
Piperazine derivatives often act as ligands for various receptors, modulating their activity . The specific interactions of this compound with its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Piperazine derivatives can influence several pathways, depending on their specific targets
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Biochemical Analysis
Biochemical Properties
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to receptor sites. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects can occur. These threshold effects are critical for determining the appropriate dosage for therapeutic applications and understanding the compound’s safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy. Understanding these metabolic pathways is crucial for optimizing its use in biochemical and pharmaceutical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect its interactions with other biomolecules and its overall activity within the cell .
Properties
IUPAC Name |
1-[4-(3-aminophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNZOUXIQFHVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455838 | |
| Record name | 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-65-4 | |
| Record name | 1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(3-aminophenyl)piperazin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)


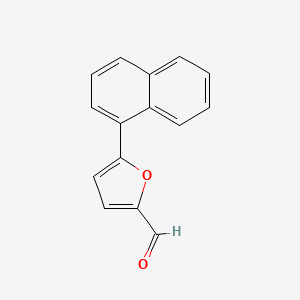
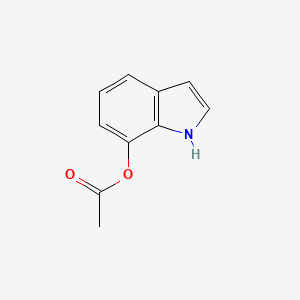
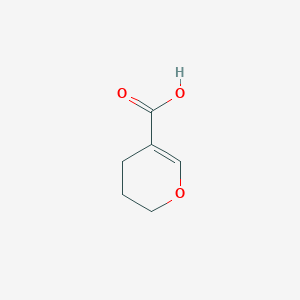

![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
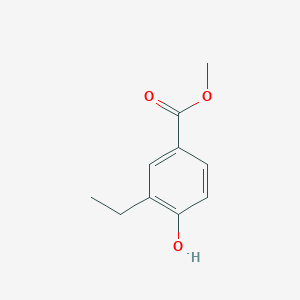
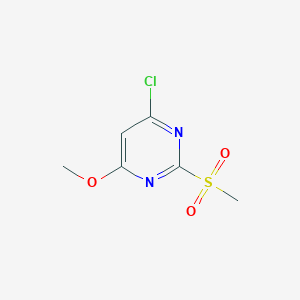
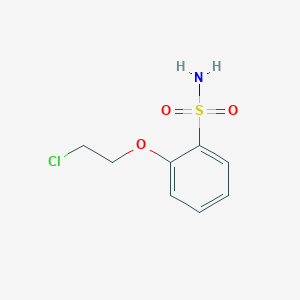
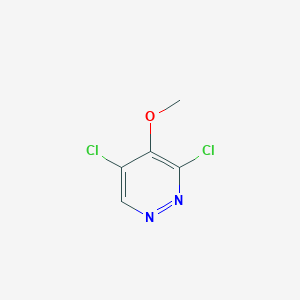
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
